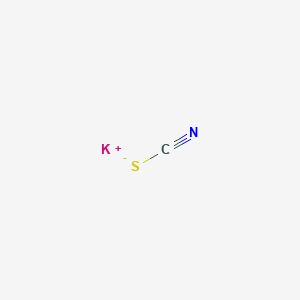
potassium;thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium thiocyanate is a chemical compound with the molecular formula KSCN. It is an important salt of the thiocyanate anion, one of the pseudohalides. This compound is known for its relatively low melting point compared to other inorganic salts and is often used in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium thiocyanate can be synthesized by the fusion of sulfur with potassium cyanide, followed by extraction with hot aqueous alcohol, evaporation, and cooling . Another method involves treating elemental sulfur, selenium, and tellurium with potassium cyanide .
Industrial Production Methods
In industrial settings, potassium thiocyanate is produced by reacting potassium hydroxide with ammonium thiocyanate. The reaction yields potassium thiocyanate and water as by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium thiocyanate undergoes various types of chemical reactions, including:
Oxidation: Potassium thiocyanate can be oxidized to form thiocyanogen.
Substitution: It reacts with acyl chlorides to form isothiocyanates.
Complex Formation: It forms complexes with iron ions, resulting in a blood-red solution due to the formation of thiocyanatoiron complex ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Acyl chlorides are commonly used in substitution reactions.
Complex Formation: Ferric chloride is used to form the thiocyanatoiron complex.
Major Products
Isothiocyanates: Formed from the reaction with acyl chlorides.
Thiocyanatoiron Complex: Formed from the reaction with ferric chloride.
Applications De Recherche Scientifique
Potassium thiocyanate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of isothiocyanates and episulfides.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and used in diagnostic tests.
Industry: Utilized in the production of synthetic fibers, dyes, and as a corrosion inhibitor.
Mécanisme D'action
Potassium thiocyanate exerts its effects through various mechanisms:
Oxidation-Reduction Reactions: It participates in redox reactions, acting as an oxidizing or reducing agent depending on the conditions.
Complex Formation: It forms complexes with metal ions, which can alter the chemical properties of the metal ions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Thiocyanate: Similar in structure and reactivity but differs in solubility and melting point.
Ammonium Thiocyanate: Used in similar applications but has different physical properties.
Uniqueness
Potassium thiocyanate is unique due to its relatively low melting point and its ability to form stable complexes with metal ions. This makes it particularly useful in various chemical syntheses and industrial applications .
Propriétés
IUPAC Name |
potassium;thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYHKDIALBAK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#N)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7724528.png)
![N'-[3-[[amino(sulfanyl)methylidene]amino]phenyl]carbamimidothioic acid](/img/structure/B7724531.png)











